5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride
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Overview
Description
5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is a solid compound known for its strong, pungent odor. It is sensitive to air, moisture, and light. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride involves several steps. One common method includes the reaction of 5-iodo-1-(3-methylbutyl)pyrazole with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar compounds to 5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride include other sulfonyl chlorides and iodopyrazoles. Some examples are:
- 5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonamide
- 5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonic acid
- 5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonate esters
Compared to these compounds, this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form strong covalent bonds with nucleophiles makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClIN2O2S/c1-6(2)3-4-12-8(10)7(5-11-12)15(9,13)14/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCKPXVAGYAFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C=N1)S(=O)(=O)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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